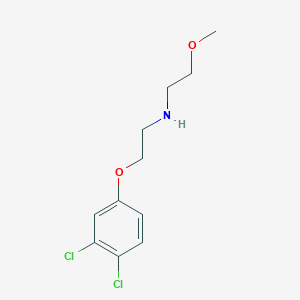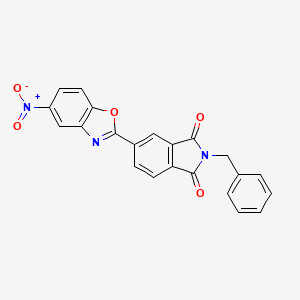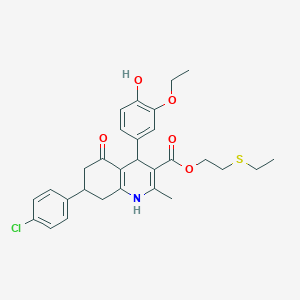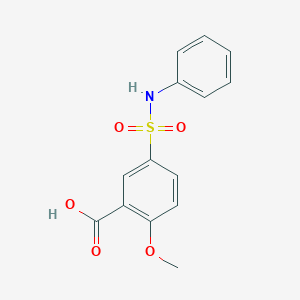
2-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)ethanamine, commonly known as Dexmedetomidine, is a highly selective alpha-2 adrenergic receptor agonist that is used in the field of medicine for its sedative and analgesic properties. It is a potent drug that is used in various clinical settings, including intensive care units, operating rooms, and emergency departments. The purpose of
Wirkmechanismus
Dexmedetomidine works by selectively activating alpha-2 adrenergic receptors in the brain and spinal cord. This results in a decrease in sympathetic nervous system activity and an increase in parasympathetic nervous system activity, leading to sedation, analgesia, and decreased heart rate and blood pressure. Dexmedetomidine also has anxiolytic and anti-inflammatory effects.
Biochemical and Physiological Effects:
Dexmedetomidine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of norepinephrine and other neurotransmitters, leading to sedation and analgesia. It also has anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions. Dexmedetomidine has been shown to have minimal effects on respiratory function, making it a useful drug for patients with respiratory compromise.
Vorteile Und Einschränkungen Für Laborexperimente
Dexmedetomidine has a number of advantages for use in lab experiments. It is highly selective for alpha-2 adrenergic receptors, which allows for specific targeting of these receptors. It also has a short half-life, which allows for rapid onset and offset of its effects. However, Dexmedetomidine can be difficult to work with due to its high potency and the need for precise dosing.
Zukünftige Richtungen
There are a number of potential future directions for the use of Dexmedetomidine. One area of research is the use of Dexmedetomidine in the treatment of neurological disorders, such as stroke and traumatic brain injury. Another area of research is the use of Dexmedetomidine in the treatment of pain and anxiety in cancer patients. Additionally, there is ongoing research into the development of new analogs of Dexmedetomidine with improved pharmacological properties.
Synthesemethoden
The synthesis of Dexmedetomidine involves the reaction of 3,4-dichlorophenylacetonitrile with 2-methoxyethylamine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques. The chemical structure of Dexmedetomidine is shown below:
Wissenschaftliche Forschungsanwendungen
Dexmedetomidine has been extensively studied for its sedative and analgesic properties. It is commonly used in the field of anesthesia to provide sedation and analgesia for patients undergoing surgery. It has also been used in the treatment of pain, anxiety, and agitation in critically ill patients. In addition, Dexmedetomidine has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders, such as stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dichlorophenoxy)ethyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO2/c1-15-6-4-14-5-7-16-9-2-3-10(12)11(13)8-9/h2-3,8,14H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQAQQSQTHXJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dichlorophenoxy)ethyl]-2-methoxyethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}-4-{[(2,5-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B5229005.png)
![11-(2-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5229008.png)




![2-[(2-oxopropyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5229029.png)
![1-(3,5-dimethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5229039.png)
![2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5229046.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5229054.png)
![3-fluoro-N-[1-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5229082.png)
![3-allyl-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5229087.png)
![4-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5229091.png)